6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic heterocycle featuring a fused triazatricyclo[8.4.0.0^{3,8}]tetradeca-pentaene core. Its structure includes:
- 6-imino and 2-oxo groups, which contribute to hydrogen-bonding interactions.
- An N-[(pyridin-3-yl)methyl]carboxamide group, introducing aromatic π-π stacking capabilities and hydrogen-bonding sites.
The compound’s rigid tricyclic framework and polar substituents suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic recognition and hydrogen-bonding motifs .
Properties
IUPAC Name |
6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c25-21-18(23(32)27-16-17-4-3-6-26-15-17)14-19-22(28-20-5-1-2-7-30(20)24(19)33)31(21)9-8-29-10-12-34-13-11-29/h1-7,14-15,25H,8-13,16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCBOGMKGIVKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CN=CC=C4)C(=O)N5C=CC=CC5=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The process begins with the preparation of key intermediates, such as morpholine derivatives and pyridine-based compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the morpholine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compound A (CAS 867136-78-5) :
- Structure: 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.
- Key Difference : Replaces the morpholin-4-yl ethyl group with a methoxyethyl chain at position 5.
- Impact : Reduced solubility due to the absence of morpholine’s hydrophilic oxygen atoms. Lower metabolic stability compared to the target compound, as methoxy groups are more prone to oxidative degradation .
Compound B (, Compound 8) :
- Structure : 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
- Key Differences :
- Core : Pyrrolo-thiazolo-pyrimidine fused system vs. triazatricyclo framework.
- Substituents : Aromatic phenyl and triazole-thiol groups.
- The triazatricyclo core of the target compound offers greater rigidity, which may improve binding specificity .
Heterocyclic Systems with Similar Pharmacophores
Compound C (, VI-9) :
- Structure : Imidazo[4,5-c]pyridine derivative with a morpholine-carbonyl group.
- Comparison : Both compounds incorporate morpholine for solubility. However, Compound C’s imidazo-pyridine core is less rigid than the target compound’s triazatricyclo system.
- Activity : The imidazo-pyridine in Compound C shows moderate kinase inhibition, while the target compound’s tricyclic core may enhance affinity for larger binding pockets (e.g., topoisomerases or proteases) .
Compound D (, Compound 13) :
- Structure : Pyrido[2,3-d]pyrimidine with a 4-chlorophenyl substituent.
- Key Difference : Chlorophenyl group introduces hydrophobicity, reducing aqueous solubility compared to the target compound’s pyridinylmethyl group.
- Biological Relevance : The chloro substituent in Compound D may enhance membrane permeability but increase off-target interactions with lipid-rich tissues .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s morpholin-4-yl ethyl group balances lipophilicity and solubility, outperforming Compound A (methoxyethyl) and Compound B (thiol).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
